1-(2-Chloro-3-fluorophenyl)piperidin-2-one
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Overview
Description
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₁H₁₁ClFNO and a molecular weight of 227.66 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-fluoroaniline with piperidin-2-one under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines .
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperidin-2-one: Similar structure but lacks the fluorine atom.
1-(3-Fluorophenyl)piperidin-2-one: Similar structure but lacks the chlorine atom.
1-(2-Chloro-4-fluorophenyl)piperidin-2-one: Similar structure with an additional fluorine atom at a different position.
Uniqueness
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties .
Properties
Molecular Formula |
C11H11ClFNO |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11ClFNO/c12-11-8(13)4-3-5-9(11)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI Key |
LNVKCLIRMIMAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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